![molecular formula C₂₂H₁₃Cl₃O B1147311 2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane CAS No. 252990-29-7](/img/structure/B1147311.png)
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known as 2-(2,7-DICHLORO-9H-FLUOREN-4-YL)OXIRANE, has a CAS Number of 53221-14-0 . It has a molecular weight of 277.15 and its IUPAC name is 2-(2,7-dichloro-9H-fluoren-4-yl)oxirane . It is a white to yellow solid .
Synthesis Analysis
The synthesis of this compound has been described in the literature . The compound 4-(2,7-Dichloro-9H-fluoren-4-yl)thiazol-2-amine was synthesized and allowed to react with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H10Cl2O/c16-10-1-2-12-8 (4-10)3-9-5-11 (17)6-13 (15 (9)12)14-7-18-14/h1-2,4-6,14H,3,7H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The compound has been used as a precursor in the synthesis of thiazolidinone and azetidinone analogues . These analogues were derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8 C . The predicted boiling point is 544.4±50.0 °C and the predicted density is 1.474±0.06 g/cm3 .科学研究应用
Drug Synthesis
This compound is used in the synthesis of various drugs . For instance, it has been used to create thiazolidinone and azetidinone class of bioactive agents . These agents have shown significant potential in the medical field, particularly in the development of new treatments for various diseases .
Anticancer Research
The compound has been used in the development of potential anticancer agents . Some of the synthesized compounds based on this fluorene derivative have shown remarkable activity against human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231) cell lines .
Antimicrobial Research
The compound has also been used in antimicrobial research . It has been used to synthesize agents that have shown significant antimicrobial activity against multidrug resistant strains .
Material Science
In the field of material science, this compound’s unique structure enables it to be used in various applications. However, the specific applications in this field are not detailed in the available resources.
Fluorescence-Activated Cell Sorting (FACS) Analysis
The compound has been used in FACS analysis, a specialized type of flow cytometry . It provides a method for sorting a heterogeneous mixture of biological cells into two or more containers, one cell at a time, based upon the specific light scattering and fluorescent characteristics of each cell .
Molecular Docking Study
This compound has been used in molecular docking studies . These studies are a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the position and orientation of the ligand in the protein binding site .
安全和危害
未来方向
The synthesized compounds showed remarkable activity against A-549 and MDA-MB-231 when compared to Taxol, which was used as a reference drug . 2,7-dichloro-9H-fluorene-based azetidinones are more efficient as antimicrobial and anticancer agents compared to dichloro-9H-fluorene-based thiazolidinones derivatives . This suggests potential future directions for the development of new antimicrobial and anticancer agents.
属性
IUPAC Name |
2-[2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3O/c23-13-3-1-12(2-4-13)7-17-18-8-14(24)5-6-16(18)22-19(17)9-15(25)10-20(22)21-11-26-21/h1-10,21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVLNBDLCIBSLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C4=C(C=C(C=C4)Cl)C(=CC5=CC=C(C=C5)Cl)C3=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

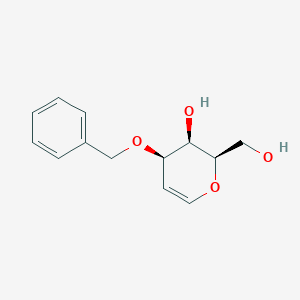
![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)


![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
![(3alpha,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-yl acetate](/img/structure/B1147240.png)
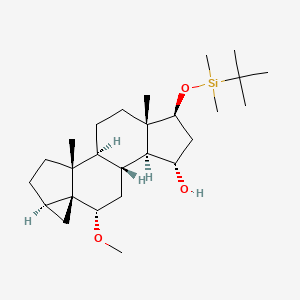
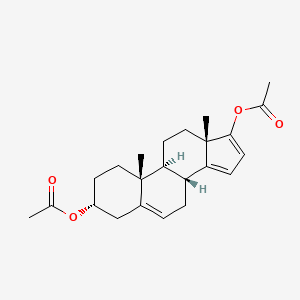
![[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 5-acetyloxy-1,3-oxathiolane-2-carboxylate](/img/structure/B1147245.png)
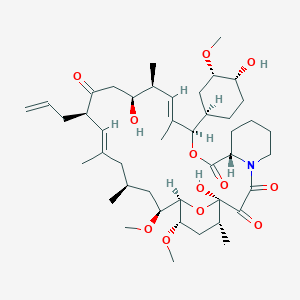
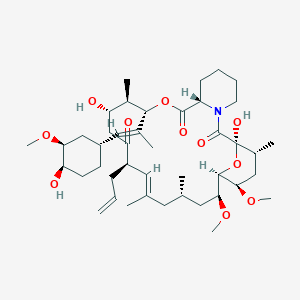
![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)